molecular formula C10H16ClN5 B12214685 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12214685
M. Wt: 241.72 g/mol
InChI Key: UJAYCNRDQCAUEX-UHFFFAOYSA-N
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Description

This compound features a bis-pyrazole scaffold with distinct substituents: one pyrazole ring is substituted with 1,3-dimethyl groups at positions 1 and 3 and a methylene-linked 1-methylpyrazol-3-amine moiety at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-9(7-15(3)12-8)6-11-10-4-5-14(2)13-10;/h4-5,7H,6H2,1-3H3,(H,11,13);1H

InChI Key

UJAYCNRDQCAUEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=NN(C=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . The reaction conditions include maintaining the reaction mixture at a controlled temperature and monitoring the progress using spectroscopic techniques such as NMR and IR.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrazole derivatives can act as ligands for various enzymes and receptors, modulating their activity. For example, they can inhibit kinases or interact with metal ions in coordination complexes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name Substituents Impact on Properties Reference
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;HCl 3-methyl, 1-propyl on pyrazole Increased lipophilicity due to propyl group; potential for enhanced membrane permeability
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine, HCl 3-chloro, pyridin-3-yl, 2-methoxyethyl Electron-withdrawing Cl improves stability; pyridine enhances aromatic interactions
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridin-3-yl Cyclopropyl may improve metabolic stability; pyridine aids in target binding
Target Compound 1,3-dimethyl, 1-methylpyrazol-3-amine Balanced hydrophilicity/lipophilicity; methyl groups may reduce steric hindrance
Key Observations:
  • Lipophilicity : The propyl group in ’s compound increases logP compared to the target’s methyl substituents, which could enhance tissue penetration but reduce solubility .
  • Aromatic Interactions : Pyridine-containing analogs () may exhibit stronger π-π stacking in biological targets compared to the target compound’s purely pyrazole-based structure .
Key Observations:
  • Catalytic Systems : Copper-mediated coupling () is less efficient (17.9% yield) compared to SNAr reactions (), which are typically higher-yielding but require activated substrates .
  • Salt Formation : The hydrochloride salt in the target compound suggests post-synthetic acid treatment to improve crystallinity and solubility.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Property Target Compound Analog Analog
Solubility (aq.) High (HCl salt) Moderate (free base) Moderate (HCl salt)
Melting Point Not reported Not reported 157–158°C
LogP (predicted) ~2.1 (methyl-dominated) ~3.5 (propyl-dominated) ~2.8 (Cl and pyridine effects)
Key Observations:
  • Solubility : The hydrochloride salt form of the target compound likely surpasses free-base analogs in aqueous solubility, critical for oral bioavailability.

Biological Activity

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant data from various studies.

  • Molecular Formula : C₁₁H₁₈ClN₅O
  • Molecular Weight : 271.75 g/mol
  • CAS Number : 1855946-35-8

Biological Activity Overview

The biological activity of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride has been investigated in several studies, particularly for its anticancer properties. The following sections summarize key findings from research studies.

The compound exhibits its anticancer effects primarily through the inhibition of specific kinases and induction of apoptosis in cancer cells. It has been shown to target the Aurora-A kinase pathway, which is crucial for cell cycle regulation.

In Vitro Studies

A range of in vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Study Reference
MCF70.01
NCI-H4600.03
A5490.39
SiHa3.60
PC-32.97

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : Research by Bouabdallah et al. indicated that derivatives of pyrazole compounds exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Inhibition of Aurora-A Kinase : A study highlighted that the compound inhibited Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, showcasing its potential as a targeted therapy for cancers reliant on this kinase .
  • Selectivity and Safety : In a comparison study involving normal HEK293T cells, most compounds derived from pyrazole did not exhibit significant cytotoxicity (IC50 > 50 µM), indicating a favorable safety profile while maintaining efficacy against cancer cells .

Pharmacokinetics and Drug-Like Properties

In silico predictions have shown that N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride possesses favorable drug-like properties, including good solubility and permeability profiles that are essential for therapeutic applications .

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